molecular formula C15H10F2N4O3 B2738004 2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034285-11-3

2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2738004
M. Wt: 332.267
InChI Key: HVEQWRGCQZUDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10F2N4O3 and its molecular weight is 332.267. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Agents

Research has demonstrated the synthesis of novel compounds with structures related to 2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, showing promise as anti-inflammatory and anti-cancer agents. These compounds have been synthesized in fair to good yields, indicating their potential in therapeutic applications (Gangapuram & Redda, 2009).

Molecular Imaging in Cancer

Another study focused on the synthesis of a derivative intended for use as a PET imaging agent for identifying B-Raf(V600E) mutations in cancers. The meticulous synthesis approach underscores the compound's utility in enhancing cancer diagnosis and treatment monitoring (Wang et al., 2013).

Materials Science Applications

In the realm of materials science, the inclusion of 1,3,4-oxadiazole or benzonitrile units in polymer chains has led to the development of new aromatic polyamides. These materials exhibit good thermal stability and can be cast from solutions into thin, flexible films, showcasing the structural versatility and practical utility of related compounds (Sava et al., 2003).

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been extensively explored, providing insights into their reactivity and potential applications. For example, studies have delved into the oxidation of substituted anilines to nitroso-compounds, illustrating the chemical versatility and synthetic utility of these structures (Nunno et al., 1970).

properties

IUPAC Name

2,6-difluoro-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O3/c16-9-4-1-5-10(17)12(9)15(23)19-7-11-20-13(21-24-11)8-3-2-6-18-14(8)22/h1-6H,7H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEQWRGCQZUDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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